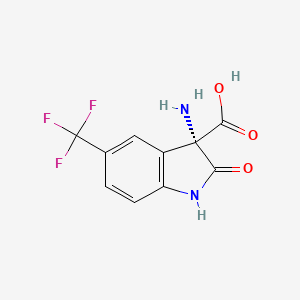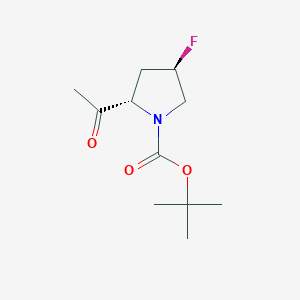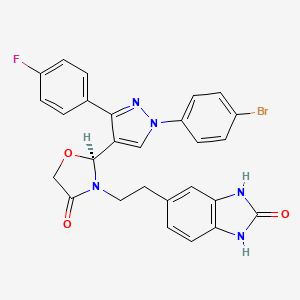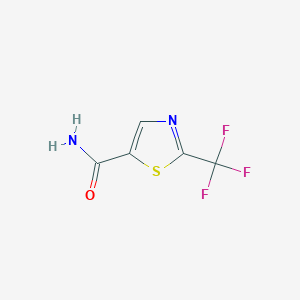![molecular formula C18H29N5O2 B13906849 N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13906849.png)
N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the Piperidine Moiety: This step involves the coupling of the piperidine ring to the pyrazolo[4,3-c]pyridine core.
Introduction of the Diethylamino Group: This is typically done through alkylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to introduce new groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as neurology and oncology.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine: Known for its opioid analgesic properties.
N,N-dimethyl-1,4-phenylenediamine oxalate: Used in various chemical reactions as a reagent.
Uniqueness
N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride stands out due to its unique pyrazolo[4,3-c]pyridine core, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C18H29N5O2 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC 名称 |
N,N-diethyl-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H29N5O2/c1-4-22(5-2)17(24)13-7-6-10-23(12-13)18(25)16-14-11-19-9-8-15(14)21(3)20-16/h13,19H,4-12H2,1-3H3 |
InChI 键 |
PUMMPUMDYPAUMG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1CCCN(C1)C(=O)C2=NN(C3=C2CNCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid](/img/structure/B13906778.png)




![tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13906800.png)





![1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13906827.png)

